5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(2,6-dichlorophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-10-2-1-3-11(14)12(10)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXPORWAFBOLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Halomethyl Intermediates
A two-step approach leverages 5-(chloromethyl)furan-2-carbaldehyde as the key intermediate:
Step 1: Synthesis of 5-(chloromethyl)furan-2-carbaldehyde
Furan-2-carbaldehyde undergoes chloromethylation using paraformaldehyde and HCl gas in acetic acid:
Conditions : 60–80°C, 4–6 h, anhydrous acetic acid.
Step 2: Etherification with 2,6-Dichlorophenol
The chloromethyl intermediate reacts with 2,6-dichlorophenol under basic conditions:
Optimized Parameters :
Mitsunobu Reaction for Direct Ether Formation
The Mitsunobu reaction offers an alternative route with improved regioselectivity:
Key Advantages :
One-Pot Tandem Approach
A streamlined method combines chloromethylation and etherification in a single reactor:
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Chloromethylation : Furan-2-carbaldehyde, paraformaldehyde, and HCl in acetic acid (60°C, 2 h).
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In situ Etherification : Add 2,6-dichlorophenol and K₂CO₃, heat to 80°C for 6 h.
Yield : 62% overall (no intermediate isolation).
Reaction Optimization and Analytical Validation
Catalytic Systems and Solvent Effects
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base (2.5 equiv) | K₂CO₃ (DMF) | 72 | 95.2 |
| Cs₂CO₃ (acetone) | 85 | 98.1 | |
| Solvent | DMF | 78 | 96.5 |
| Acetone | 85 | 98.1 | |
| Temperature | 80°C | 72 | 95.0 |
| 100°C | 85 | 98.1 |
Insights :
Spectroscopic Characterization
1H NMR (CDCl₃, 400 MHz) :
-
δ 9.65 (s, 1H, CHO).
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δ 7.42–7.38 (m, 2H, aromatic H from dichlorophenyl).
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δ 6.85 (d, J = 3.2 Hz, 1H, furan H-3).
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δ 6.55 (d, J = 3.2 Hz, 1H, furan H-4).
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δ 5.25 (s, 2H, OCH₂).
13C NMR (100 MHz, CDCl₃) :
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δ 190.2 (CHO).
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δ 152.1 (C-O of ether).
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δ 128.9–127.1 (aromatic C-Cl).
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δ 112.4, 111.2 (furan C-3, C-4).
IR (KBr) :
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1695 cm⁻¹ (C=O stretch).
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1240 cm⁻¹ (C-O-C ether).
Challenges and Mitigation Strategies
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Aldehyde Oxidation :
-
Use inert atmosphere (N₂/Ar).
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Add antioxidants (e.g., BHT) during prolonged reactions.
-
-
Regioselectivity in Chloromethylation :
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Controlled HCl gas flow minimizes polysubstitution.
-
-
Purification Difficulties :
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Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates target compound from dichlorophenyl byproducts.
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Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: Formation of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Aldol Condensation : The aldehyde group can participate in aldol reactions, leading to the formation of β-hydroxy aldehydes or ketones.
- Nucleophilic Additions : The electrophilic nature of the aldehyde allows for nucleophilic attack by various reagents, facilitating the formation of diverse derivatives.
Medicinal Chemistry
Research indicates that this compound may exhibit biological activities that are valuable in medicinal chemistry:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further investigation into its mechanism of action.
- Anticancer Activity : The compound's ability to form covalent bonds with nucleophilic sites on proteins may alter their function, potentially leading to anticancer effects. Ongoing research aims to elucidate specific targets and pathways influenced by this compound.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanisms
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular functions through covalent modification of key proteins involved in cell cycle regulation. Further research is ongoing to identify specific molecular targets.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dichlorophenoxy group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde, ranked by similarity scores derived from CAS database entries ().
Key Findings:
This could favor nucleophilic addition reactions in synthetic pathways. The ester group in Methyl 4-(5-formylfuran-2-yl)benzoate introduces hydrolytic instability under basic conditions, limiting its utility in aqueous environments .
Biological Activity: Bifenox, a dichlorophenoxy-containing herbicide, demonstrates that halogenated aromatic ethers exhibit phytotoxicity by disrupting plant cell membranes or hormone systems .
Synthetic Versatility :
- The aldehyde group in all listed compounds enables condensation reactions (e.g., Schiff base formation) or metal-catalyzed couplings, making them valuable intermediates. For example, Methyl 4-(5-formylfuran-2-yl)benzoate could serve in polymer cross-linking .
Biological Activity
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a dichlorophenoxy group and an aldehyde functional group. Its molecular formula is CHClO.
| Property | Value |
|---|---|
| Molecular Weight | 263.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The dichlorophenoxy group enhances its binding affinity to specific enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, disrupting their activity.
- Modulation of Signal Transduction Pathways : By binding to receptors, the compound may influence pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated antifungal activity against various species.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Its cytotoxic effects have been tested on various cancer cell lines, including:
- HeLa Cells (cervical cancer)
- MCF-7 Cells (breast cancer)
Research Findings
In one notable study, the compound exhibited an IC value of 15 µM against HeLa cells after 48 hours of treatment. The mechanism involved apoptosis induction through the activation of caspases.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Chlorophenoxy)methylfuran-2-carbaldehyde | Single chlorine substitution | Moderate antimicrobial activity |
| 5-(6-Methylphenyl)furan-2-carbaldehyde | Lacks chlorine substitution | Minimal biological activity |
These comparisons highlight that the presence of multiple chlorine substituents significantly enhances biological reactivity and activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde, and how can intermediates be characterized?
- Methodology:
- Synthesis: Start with furan-2-carbaldehyde derivatives. Introduce the 2,6-dichlorophenoxymethyl group via nucleophilic substitution or Mitsunobu reaction. For example, react 5-(chloromethyl)furan-2-carbaldehyde with 2,6-dichlorophenol in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Characterization: Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for dichlorophenyl groups). High-resolution mass spectrometry (HRMS) and FT-IR (aldehyde C=O stretch ~1700 cm) validate molecular identity .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Methodology:
- Purity Analysis: Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Purity >95% is recommended for biological assays .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month). Monitor aldehyde oxidation via TLC or NMR; store under inert atmosphere (N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported toxicity profiles of halogenated furan derivatives?
- Methodology:
- In vitro assays: Compare cytotoxicity (e.g., IC in HepG2 cells) with structural analogs (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) to isolate substituent effects .
- Mechanistic studies: Use ROS detection kits (e.g., DCFH-DA) to evaluate oxidative stress induction. Pair with transcriptomics to identify pathways affected by dichlorophenyl groups .
- Data normalization: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays across multiple cell lines to address variability .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology:
- Docking studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on the aldehyde group’s role in hydrogen bonding .
- QSAR analysis: Build models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validate with synthesized analogs to refine predictive accuracy .
Q. What are the challenges in evaluating environmental persistence, and how can they be addressed?
- Methodology:
- PBT assessment: Use OECD 301F (ready biodegradability) and EPA EPI Suite to estimate bioaccumulation potential. Note: Existing data gaps require experimental validation .
- Soil mobility: Perform column leaching tests with C-labeled compound. Correlate results with logK (predicted ~3.5) to assess groundwater contamination risks .
Key Challenges and Recommendations
- Synthetic Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Toxicity Data Gaps: Conduct OECD 423 (acute oral toxicity) and 453 (carcinogenicity) studies to meet regulatory requirements .
- Analytical Validation: Use orthogonal methods (e.g., NMR + LC-MS) to confirm stability in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
